
N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide is a chemical compound that has been synthesized in recent years for scientific research purposes. This compound has shown promising results in various studies, making it a topic of interest in the scientific community.
Mecanismo De Acción
The exact mechanism of action of N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has antioxidant properties and has been shown to reduce oxidative stress in cells.
Biochemical and Physiological Effects:
N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. It also has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide in lab experiments is its anti-cancer properties. It has been shown to be effective against various types of cancer cells, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide. One of the main directions is the development of more efficient synthesis methods to produce the compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Future research could also focus on improving the solubility of the compound in water to make it more accessible for use in experiments.
Métodos De Síntesis
The synthesis of N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide involves a multi-step process. The first step involves the synthesis of 7-Methoxy-4-chromanone, which is then converted to 7-Methoxy-3,4-dihydro-2H-chromen-4-ol. The final step involves the conversion of 7-Methoxy-3,4-dihydro-2H-chromen-4-ol to N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide. This synthesis method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide has been used in various scientific research studies. One of the main applications of this compound is in the field of cancer research. It has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment. Additionally, it has been used in studies related to inflammation, oxidative stress, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(7-methoxy-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-3-15(19)17-8-6-16(20)18-13-7-9-22-14-10-11(21-2)4-5-12(13)14/h3-5,10,13H,1,6-9H2,2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVQNCFPCLJYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCO2)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B2430430.png)
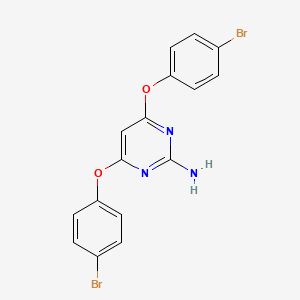
![(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide](/img/structure/B2430433.png)
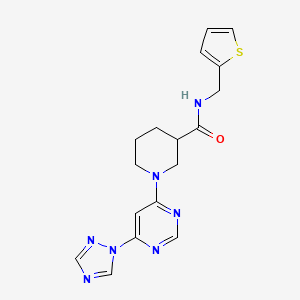


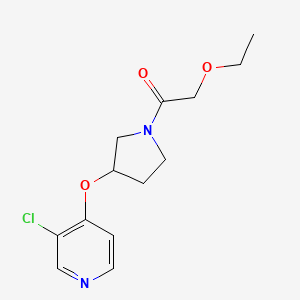
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide](/img/structure/B2430444.png)
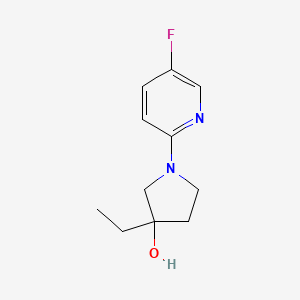

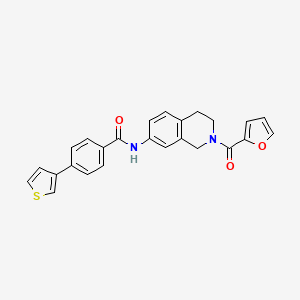

![4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2430451.png)
![Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2430452.png)